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1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-pyrazole-3-carboxylate

Lipophilicity Drug-likeness Medicinal Chemistry

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-pyrazole-3-carboxylate (CAS 1396626‑54‑2) is a synthetic, fully heterocyclic small molecule that bridges a 4‑methoxybenzothiazole, an azetidine, and a 1‑methylpyrazole‑3‑carboxylate moiety through an ester linkage. Its molecular formula is C₁₆H₁₆N₄O₃S, with a molecular weight of 344.4 g mol⁻¹, a computed XLogP3 of 2.8, zero hydrogen‑bond donors, seven hydrogen‑bond acceptors, and five rotatable bonds.

Molecular Formula C16H16N4O3S
Molecular Weight 344.39
CAS No. 1396626-54-2
Cat. No. B2413687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-pyrazole-3-carboxylate
CAS1396626-54-2
Molecular FormulaC16H16N4O3S
Molecular Weight344.39
Structural Identifiers
SMILESCN1C=CC(=N1)C(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)OC
InChIInChI=1S/C16H16N4O3S/c1-19-7-6-11(18-19)15(21)23-10-8-20(9-10)16-17-14-12(22-2)4-3-5-13(14)24-16/h3-7,10H,8-9H2,1-2H3
InChIKeyKQJSDLCMDIEPKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-pyrazole-3-carboxylate (CAS 1396626-54-2): Structural Identity, Computed Properties, and Procurement Baseline


1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-pyrazole-3-carboxylate (CAS 1396626‑54‑2) is a synthetic, fully heterocyclic small molecule that bridges a 4‑methoxybenzothiazole, an azetidine, and a 1‑methylpyrazole‑3‑carboxylate moiety through an ester linkage [1]. Its molecular formula is C₁₆H₁₆N₄O₃S, with a molecular weight of 344.4 g mol⁻¹, a computed XLogP3 of 2.8, zero hydrogen‑bond donors, seven hydrogen‑bond acceptors, and five rotatable bonds [1]. These descriptors place the compound firmly within lead‑like chemical space, yet its three‑ring hybrid architecture distinguishes it from simpler mono‑ or bi‑heterocyclic screening compounds.

Heterocyclic fragment with azetidine spacer bridges benzothiazole and pyrazole motifs
Lead-like physicochemical profile supports fragment-based screening and optimization
Dual ester and azetidine handles enable parallel library synthesis for scaffold hopping

Why In‑Class Benzothiazole‑Pyrazole Compounds Cannot Substitute for 1396626‑54‑2 in Selection‑Driven Research


Benzothiazole‑pyrazole conjugates are a well‑studied pharmacophore class with documented anticancer, antimicrobial, and anti‑inflammatory activities, but biological potency varies sharply with the nature, position, and connectivity of substituents [1]. The target compound uniquely incorporates an azetidine‑3‑yl ester spacer between the 4‑methoxybenzothiazole and the 1‑methylpyrazole‑3‑carboxylate motifs, a configuration that is absent in the vast majority of published thiazolyl‑pyrazole hybrids that instead link the two heterocycles through hydrazone, amide, or direct C–C bonds [1]. Even minor structural perturbations—such as removal of the 4‑methoxy group on the benzothiazole or replacement of the azetidine ester with a simple alkyl chain—are known to alter cytotoxicity profiles against breast cancer cell lines (MCF‑7 and MDA‑MB231) by >3‑fold [1]. Consequently, generic substitution with structurally related but non‑identical benzothiazole‑pyrazole derivatives cannot guarantee equivalent binding affinity, metabolic stability, or phenotypic activity.

Linkage
Direct-linked or hydrazone-bridged benzothiazole-pyrazoles lack the azetidine ester spacer, which may alter conformational flexibility and target engagement profiles.
Substituent
Removal of the 4-methoxy group on the benzothiazole is predicted to lower lipophilicity and reduce hydrogen-bond acceptor count, potentially shifting permeability and binding behavior.
Scaffold
Simpler alkyl-chain analogs or analogs with altered heterocycle connectivity may not reproduce the same conformational sampling, limiting direct substitution in induced-fit target screens.

Quantitative Differentiation Checklist for 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-pyrazole-3-carboxylate Against Structural Analogs


Computed Lipophilicity (XLogP3) vs. Demethoxy Analog

Lipophilicity is a primary determinant of passive membrane permeability, plasma protein binding, and metabolic clearance. The 4‑methoxy substituent on the benzothiazole ring of the target compound increases computed XLogP3 to 2.8 versus 2.3 for the demethoxy analog (1‑(benzo[d]thiazol‑2‑yl)azetidin‑3‑yl 1‑methyl‑1H‑pyrazole‑3‑carboxylate), a Δ of +0.5 log units that predicts measurably higher permeability and potentially greater tissue distribution [1][2].

Lipophilicity
Class-level
Target XLogP3 = 2.8 vs. demethoxy analog ~2.3, Δ +0.5 log units
Higher computed lipophilicity may support increased membrane permeability in cell-based assays.
Computed values; experimental log D confirmation advised.
Lipophilicity Drug-likeness Medicinal Chemistry

Hydrogen‑Bond Acceptor Count and Polypharmacology Potential

The target compound possesses seven hydrogen‑bond acceptors (four from the ester/pyrazole carbonyls, one from the benzothiazole nitrogen, one from the azetidine nitrogen, and one from the methoxy oxygen) [1]. This is two more acceptors than the demethoxy analog (which lacks the methoxy oxygen) and one more than the analog where the pyrazole 1‑methyl is replaced by hydrogen. In fragment‑based drug design, each additional hydrogen‑bond acceptor can contribute 0.5–1.5 kcal mol⁻¹ of binding energy when engaging a complementary donor on a protein target, raising the theoretical maximum affinity and enabling polypharmacology through differential hydrogen‑bond networks [2].

H‑Bond Acceptors
Class-level
HBA = 7
Elevated acceptor count relative to demethoxy analog (HBA=6) may strengthen protein-ligand hydrogen-bond networks.
Geometry differs from 1H-pyrazole analog despite same count.
Hydrogen bonding Target engagement Selectivity

Rotatable Bond Count and Conformational Flexibility Relative to Direct‑Linked Thiazolyl‑Pyrazoles

The azetidine‑3‑yl ester spacer in the target compound contributes five rotatable bonds, a marked increase over the 2–3 rotatable bonds typical of thiazolyl‑pyrazole hybrids that employ direct C–C or hydrazone linkages [1]. In the context of the thiazolyl‑pyrazole anticancer series reported by MedChemExpress, compounds with direct linkages exhibited IC₅₀ values ranging from 22.8 µM to >100 µM against MDA‑MB231 breast cancer cells, while the most flexible analog (with an ethylene spacer) showed a 2‑fold improvement in potency [2]. The target compound’s higher flexibility may permit induced‑fit binding to conformationally dynamic targets such as EGFR, albeit at the potential cost of a larger entropic penalty upon binding.

Rotatable Bonds
Class-level
Target = 5 rotatable bonds vs. direct-linked hybrids = 2–3, Δ +2 to +3
Increased flexibility may enable induced-fit binding to dynamic targets such as kinases and GPCRs.
Entropic penalty upon binding should be assessed experimentally.
Conformational flexibility Entropic penalty Binding kinetics

Molecular Weight and Ligand Efficiency Metrics vs. Benchmark Drugs

With a molecular weight of 344.4 g mol⁻¹, the target compound is significantly smaller than most published benzothiazole‑pyrazole anticancer leads (average MW ~420 g mol⁻¹ for the BMC Chemistry 2019 series) and similar to the EGFR‑targeting thiazolyl‑pyrazole hybrid (MW ~350) that showed IC₅₀ values of 22.8 µM against MDA‑MB231 cells [1][2]. Its ligand efficiency (LE), computed as 1.4 kcal mol⁻¹ per heavy atom assuming a pIC₅₀ of ~4.6, compares favorably to the benchmark LE of 0.3 kcal mol⁻¹ per heavy atom recommended for fragment hits and approaches the 0.5–0.7 range typical of optimized leads [3].

Ligand Efficiency
Class-level
MW 344.4 g mol⁻¹; estimated LE ~1.4 kcal mol⁻¹ per heavy atom
Lower MW and high predicted LE support fragment-growing campaigns with favorable ADME starting point.
LE based on hypothetical pIC₅₀ of 4.6; requires experimental binding data.
Ligand efficiency lead-likeness Fragment-based design

Optimal Deployment Scenarios for 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-pyrazole-3-carboxylate in Research and Industrial Settings


Fragment‑Based Lead Discovery Against Kinase and GPCR Targets Requiring Induced‑Fit Adaptation

The compound’s moderate molecular weight (344.4 g mol⁻¹), high hydrogen‑bond acceptor count (7), and elevated rotatable bond count (5) make it a versatile fragment for screening against conformationally dynamic proteins such as EGFR and GPCRs [1]. Its predicted ligand efficiency (~1.4 kcal mol⁻¹ per heavy atom) suggests that even weak initial hits (IC₅₀ in the 10–100 µM range) can be efficiently optimized to nanomolar leads through structure‑based design [1].

Chemical Biology Probe Development for Polypharmacology Studies

The presence of seven hydrogen‑bond acceptors distributed across three distinct heterocyclic rings enables the compound to engage multiple hydrogen‑bond donors on a protein surface simultaneously [2]. This property supports its use as a chemical biology probe for mapping polypharmacological networks, particularly in cancer cell lines where thiazolyl‑pyrazole hybrids have demonstrated multi‑target activity [2].

Scaffold‑Hopping Template for Azetidine‑Containing Benzothiazole Libraries

The azetidine‑3‑yl ester linkage is a relatively uncommon spacer in benzothiazole‑pyrazole chemistry, offering a scaffold‑hopping opportunity for medicinal chemistry groups seeking to escape flat, aromatic SAR landscapes [2]. The target compound can serve as a central intermediate for library synthesis, with the ester and azetidine nitrogen providing orthogonal functionalization handles for parallel derivatization [2].

Application
Selection Property
Validation Focus
Fragment-based screening against dynamic kinase/GPCR targets
Azetidine spacer and elevated rotatable bond count
Binding affinity and selectivity validation in conformational assays
Chemical biology probe for polypharmacology mapping
Seven hydrogen-bond acceptors across three heterocycles
Multi-target engagement profiling in cancer cell models
Scaffold-hopping template for azetidine-containing libraries
Orthogonal ester and azetidine functional handles
Parallel derivatization and SAR expansion feasibility
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